3-Difluoromethanesulfonylbenzoic acid is a chemical compound recognized for its unique properties and applications in various fields, including organic synthesis and analytical chemistry. This compound features a difluoromethanesulfonyl group attached to a benzoic acid structure, which enhances its reactivity and utility in scientific research.
3-Difluoromethanesulfonylbenzoic acid can be synthesized through various chemical reactions involving benzoic acid derivatives and difluoromethanesulfonylation agents. It is commercially available from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and applications for this compound .
This compound falls under the category of sulfonic acids and is classified as an aromatic carboxylic acid due to the presence of both a sulfonyl group and a carboxylic acid functional group in its structure.
The synthesis of 3-Difluoromethanesulfonylbenzoic acid typically involves the following general method:
The reaction mechanism generally involves nucleophilic substitution, where the nucleophilic site on the benzoic acid reacts with the electrophilic difluoromethanesulfonyl chloride, leading to the formation of 3-Difluoromethanesulfonylbenzoic acid. The reaction conditions must be optimized to achieve high yields and purity of the product.
The molecular structure of 3-Difluoromethanesulfonylbenzoic acid can be represented as follows:
The structure features a benzene ring with a carboxylic acid group (-COOH) and a difluoromethanesulfonyl group (-SO₂CF₂) attached to it, which contributes to its chemical reactivity.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), providing insights into its molecular configuration and stability.
3-Difluoromethanesulfonylbenzoic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the difluoromethanesulfonyl group, which increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
The mechanism of action for 3-Difluoromethanesulfonylbenzoic acid primarily revolves around its ability to act as an electrophile in various organic reactions. The presence of the difluoromethanesulfonyl group enhances its reactivity by stabilizing negative charges developed during chemical transformations.
Experimental data indicate that this compound can effectively participate in reactions involving nucleophiles such as amines and alcohols, leading to diverse synthetic pathways in organic chemistry.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide further insights into its thermal stability and decomposition characteristics.
3-Difluoromethanesulfonylbenzoic acid has several scientific uses, including:
Transition-metal catalysis enables precise C(sp²)–CF₂H bond construction on aromatic scaffolds, critical for introducing the difluoromethylsulfonyl moiety. Palladium complexes (e.g., Pd(PPh₃)₄) facilitate cross-coupling between aryl halides and reagents like bromodifluoroacetate, followed by hydrolysis and decarboxylation to yield -CF₂H groups [1]. Copper catalysis (CuI/TMEDA systems) demonstrates enhanced efficiency for electron-deficient arenes, operating via oxidative addition-reduction elimination pathways. Nickel catalysts (e.g., NiCl₂(dppe)) provide cost-effective alternatives, particularly for ortho-substituted benzoic acid derivatives, achieving yields >80% under mild conditions (60°C) [10]. Key catalytic performance data is summarized in Table 1.
Table 1: Transition-Metal Catalysts for C(sp²)–CF₂H Bond Formation
Catalyst System | Substrate Scope | Yield Range | Reaction Conditions |
---|---|---|---|
Pd(PPh₃)₄/XantPhos | Aryl bromides, iodides | 70-92% | 100°C, 24h, K₂CO₃ base |
CuI/1,10-Phenanthroline | Electron-poor arenes | 65-88% | 80°C, DMSO, 18h |
NiCl₂(dppe)/Zn powder | Ortho-substituted benzoates | 75-85% | 60°C, DMAc, 12h |
Electrophilic difluoromethyl reagents such as S-(difluoromethyl)sulfonium salts (e.g., 1) react with benzoic acid-derived organozinc or boron nucleophiles, enabling chemoselective -CF₂H installation. Nucleophilic reagents like HCF₂SO₂Na (Baran’s reagent) undergo copper-mediated coupling with aryl iodides, tolerating carboxylic acid functionalities [3] [6]. The electrophilic reagent 2 (PhSO(NTs)CF₂H) achieves direct difluoromethylation of lithiated benzoic acid derivatives via salt metathesis, providing 75-90% yields in THF at −78°C [7].
Visible-light photocatalysis (e.g., Ir(ppy)₃) generates •CF₂H radicals from HCF₂SO₂Cl, which undergo regioselective addition to electron-rich benzoic acid positions. This strategy complements traditional metal-catalyzed methods for meta- or para-substituted substrates [8]. Zinc-mediated radical transfer from (CF₂HSO₂)₂Zn suppresses over-fluorination, achieving 70% yields in aqueous acetonitrile [1] [4].
N-Protected sulfonimidoyl chlorides (e.g., 3, R = Ts) react with difluoromethylated arenes under Lewis acid catalysis (FeCl₃, ZnCl₂) to form sulfonimidoyl-benzoic acid linkages. Anhydrous conditions are essential to prevent hydrolysis, with dichloromethane as the optimal solvent [4]. S-Aryl sulfoximines undergo [Rh(CO)₂Cl]₂-catalyzed insertion into benzoic acid C–H bonds, enabling direct sulfonimidoyl attachment with 80% regioselectivity at electron-deficient positions [7].
Suzuki-Miyaura coupling integrates pre-formed sulfonimidoyl-difluoromethyl building blocks (e.g., 4) with boronic acid-functionalized benzoic acids. Key to success is using Pd(OAc)₂/SPhos catalyst systems in toluene/water (3:1) at 80°C, achieving >85% yields [9]. One-pot sequential strategies combine DoM-directed sulfonimidoylation with difluoromethylation, utilizing deep eutectic solvents (choline chloride/urea) to stabilize organolithium intermediates [7].
Unprotected benzoic acids undergo ortho-lithiation using s-butyllithium/TMEDA at −78°C, where the carboxylate group acts as a directing group for metalation (DG). Subsequent electrophilic quenching with ClSO₂CF₂H installs the sulfonyldifluoromethyl group regioselectively (Figure 1A) [5] [9]. For meta-difunctionalized systems, in situ protection with t-butoxycarbonyl (t-Boc) enables lateral metalation, achieving >90% regiocontrol [10].
Table 2: Directed Metalation Groups (DMGs) for Benzoic Acid Functionalization
DMG | Base System | Regioselectivity | Electrophile Compatibility |
---|---|---|---|
Unprotected -COO⁻ | s-BuLi/TMEDA | Ortho to COO⁻ | ClSO₂R, R₃SnCl, I₂ |
N,N-Diethyl O-carbamate | n-BuLi/Et₂O | Ortho (kinetic) | Electrophilic S-sources |
t-Boc-protected amide | (TMP)₂Zn·2MgCl₂·2LiCl | Meta to COOH | CF₂HSO₂Cl, S(O)=N-Ts |
O-Carbamate protection (−OCONEt₂) permits orthogonal ortho-functionalization under DoM conditions, with subsequent deprotection via NaOH/H₂O₂ yielding the free carboxylic acid (Figure 1B) [10]. Silyl masking (e.g., −COOSi^tBuMe₂) enables electrophilic sulfonylation at −40°C, followed by fluoride-mediated deprotection (TBAF) [9]. In situ generation of carboxylate zinc salts (e.g., RCOO⁻ Zn²⁺) under Lewis acid catalysis prevents decarboxylation during high-temperature reactions (>100°C) [1] [4].
Figure 1: Regioselective Functionalization Approaches
(A) Unprotected Acid Route (B) Protected Acid Route COOH COOR* (R* = OCONEt₂ or SiR₃) │ │ s-BuLi/TMEDA, -78°C Base (e.g., n-BuLi) │ │ ClSO₂CF₂H → ortho-CF₂HSO₂ Electrophile → ortho-Functionalization │ Deprotection │ COOH (functionalized)
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